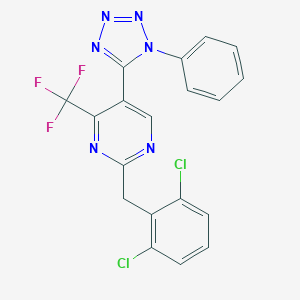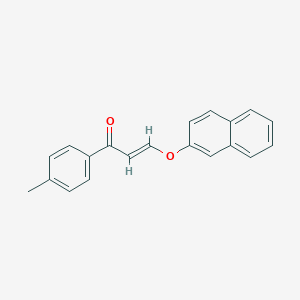
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPT and has a molecular formula of C15H12N4O. It is a white to light yellow crystalline powder that is soluble in organic solvents.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins in the target organism. For example, in fungi, MPT has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacteria, MPT has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been shown to have a range of biochemical and physiological effects. In animals, it has been shown to cause liver and kidney damage at high doses. It has also been shown to have neurotoxic effects in some studies. However, the toxicity of MPT is generally low, and it is considered safe for use in laboratory experiments at appropriate doses.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one in laboratory experiments is its broad spectrum of biological activity. It has been shown to be effective against a wide range of organisms, including fungi, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield.
One of the main limitations of using MPT in laboratory experiments is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers and laboratory animals. Additionally, the exact mechanism of action of MPT is not fully understood, which can make it difficult to design experiments to investigate its biological activity.
将来の方向性
There are several future directions for research on 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one. One area of interest is the development of MPT-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the synthesis of novel organic materials using MPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of MPT and its potential applications in agriculture.
合成法
The synthesis of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one involves the reaction of 4-methylbenzyl hydrazine and benzoyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, usually dichloromethane or chloroform, and is carried out under reflux conditions. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MPT has been shown to possess antifungal, antibacterial, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, MPT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been incorporated into polymers to enhance their mechanical and thermal properties.
In agriculture, MPT has been shown to have herbicidal activity against various weed species. It has also been investigated as a potential growth regulator for crops.
特性
製品名 |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-15(19)17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChIキー |
ILWFVTXUUMAVBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)